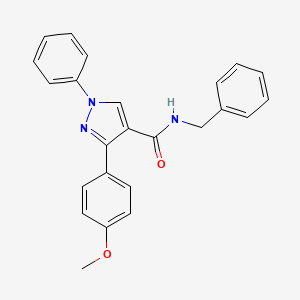

N-benzyl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxamide

Description

Properties

IUPAC Name |

N-benzyl-3-(4-methoxyphenyl)-1-phenylpyrazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21N3O2/c1-29-21-14-12-19(13-15-21)23-22(17-27(26-23)20-10-6-3-7-11-20)24(28)25-16-18-8-4-2-5-9-18/h2-15,17H,16H2,1H3,(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTQXVSRMTUBGHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NN(C=C2C(=O)NCC3=CC=CC=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole core, followed by functionalization with the desired substituents.

Formation of Pyrazole Core: The pyrazole ring can be synthesized via the reaction of hydrazine with 1,3-diketones under acidic or basic conditions.

Substitution Reactions: The introduction of the benzyl, methoxyphenyl, and phenyl groups can be achieved through nucleophilic substitution reactions. For instance, benzyl chloride can react with the pyrazole intermediate in the presence of a base like potassium carbonate.

Amidation: The final step involves the formation of the carboxamide group, which can be accomplished by reacting the substituted pyrazole with benzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, industrial methods may employ catalysts to reduce reaction times and improve selectivity.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group using reagents like potassium permanganate.

Reduction: The nitro group, if present, can be reduced to an amine using hydrogen gas in the presence of a palladium catalyst.

Substitution: The benzyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.

Substitution: Alkyl halides, aryl halides, bases like potassium carbonate or sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while reduction of a nitro group results in an amine derivative.

Scientific Research Applications

Anticancer Activity

N-benzyl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxamide has been studied for its anticancer properties. Research indicates that compounds within the pyrazole class can inhibit cell proliferation in various cancer cell lines, including breast and colon cancers. The mechanism often involves the modulation of specific signaling pathways related to cell growth and apoptosis.

Case Study:

A study published in Molecules demonstrated that derivatives of pyrazole exhibited significant cytotoxic effects on human cancer cell lines, suggesting that N-benzyl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxamide could potentially serve as a lead compound for developing new anticancer agents .

Anti-inflammatory Properties

The compound's structure suggests potential anti-inflammatory activity, which is vital for treating various inflammatory diseases. Pyrazole derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, leading to reduced prostaglandin synthesis and subsequent inflammation.

Research Findings:

In vitro studies have indicated that pyrazole compounds can reduce the production of pro-inflammatory cytokines, making them candidates for further investigation in inflammatory conditions such as arthritis and other autoimmune diseases .

Neurological Applications

Recent research has explored the neuroprotective effects of pyrazole derivatives, including N-benzyl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxamide. These compounds may modulate neurotransmitter systems and exhibit protective effects against neurodegeneration.

Case Study:

A study highlighted the potential of pyrazole derivatives in treating neurodegenerative diseases like Alzheimer's by inhibiting acetylcholinesterase activity, thereby enhancing cholinergic transmission in the brain .

Mechanism of Action

The mechanism by which N-benzyl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxamide exerts its effects involves interaction with specific molecular targets. It is believed to inhibit enzymes such as cyclooxygenase (COX), which play a role in the inflammatory response. The compound binds to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

Compound 1 : 3-{4-[(4-Methylbenzyl)oxy]phenyl}-N′-[(E)-3-pyridinylmethylene]-1H-pyrazole-5-carbohydrazide

- Key Differences: Carbohydrazide vs. Pyridinylmethylene substituent: The pyridine ring may enhance π-π stacking interactions in biological systems, unlike the target’s benzyl group. Molecular Weight: 451.47 g/mol (higher due to the pyridine and carbohydrazide).

Compound 2 : N-acetyl-4-benzoyl-1-(4-nitrophenyl)-5-phenyl-1H-pyrazole-3-carboxamide

- Key Differences :

- Nitro group at position 1: Strong electron-withdrawing effect increases reactivity, contrasting with the target’s methoxy group (electron-donating).

- Acetyl and benzoyl substituents : These bulky groups reduce solubility but may improve metabolic stability.

- Molecular Weight : 544.57 g/mol (significantly higher due to nitro and benzoyl groups).

Compound 3 : 4-nitro-3-methoxy-N-(4-methoxybenzyl)-1H-pyrazole-5-carboxamide

- Key Differences :

- Nitro group at position 4 : Enhances polarity and reactivity compared to the target’s unsubstituted pyrazole position 4.

- Dual methoxy groups : Increased hydrophilicity (molecular weight: 306.27 g/mol) vs. the target’s single methoxy and benzyl groups.

Substituent Effects on Physicochemical Properties

Key Observations :

- Electron-Donating vs. Withdrawing Groups : The target’s methoxy group (electron-donating) may stabilize aromatic systems, while nitro groups (e.g., in Compounds 2 and 6) increase electrophilicity, favoring reactions like nucleophilic substitution .

- Lipophilicity : The benzyl group in the target enhances lipophilicity compared to pyridinylmethylene (Compound 1) or nitro-containing analogs (Compounds 2, 6), suggesting better membrane permeability.

- Solubility : Carbohydrazide (Compound 1) and dual methoxy groups (Compound 6) improve aqueous solubility, whereas acetyl/benzoyl substituents (Compound 3) reduce it .

Biological Activity

N-benzyl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxamide is a compound of significant interest in the field of medicinal chemistry, particularly for its potential anticancer and anti-inflammatory properties. This article delves into the biological activity of this compound, supported by various research findings, data tables, and case studies.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

- Molecular Formula : C20H20N2O2

- Molecular Weight : 320.38 g/mol

The structure consists of a pyrazole core substituted with a benzyl group and a methoxyphenyl group, which are believed to play crucial roles in its biological activity.

Research indicates that N-benzyl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxamide exhibits its biological effects primarily through the modulation of autophagy and the inhibition of various signaling pathways associated with cancer cell proliferation.

Autophagy Modulation

Studies have shown that compounds within the pyrazole class can act as autophagy modulators. Specifically, N-benzyl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxamide has been reported to:

- Increase basal autophagy levels.

- Disrupt autophagic flux under nutrient-replete conditions, potentially leading to apoptosis in cancer cells .

This dual action suggests that the compound may selectively target cancer cells that rely on autophagy for survival, particularly in nutrient-poor environments typical of solid tumors.

Anticancer Activity

The anticancer potential of N-benzyl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxamide has been evaluated against various cancer cell lines. The following table summarizes key findings from recent studies:

These results indicate that the compound is particularly effective against breast and liver cancer cells, showcasing its potential as a therapeutic agent.

Case Study 1: Breast Cancer Inhibition

A study focusing on MDA-MB-231 breast cancer cells demonstrated that treatment with N-benzyl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxamide resulted in a dose-dependent decrease in cell viability. The mechanism was linked to both apoptosis induction and disruption of mTORC1 signaling pathways, which are crucial for cell growth and survival .

Case Study 2: Liver Cancer Response

In HepG2 liver cancer cells, the compound not only inhibited proliferation but also triggered autophagic processes that led to increased apoptosis rates. This suggests that N-benzyl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxamide may serve as a dual-action drug, targeting both survival pathways and promoting cell death .

Q & A

Q. What are the common synthetic routes for N-benzyl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxamide derivatives?

- Methodological Answer : The synthesis typically involves multi-step processes starting from pyrazole core templates. For example, a condensation reaction between substituted phenylhydrazines and β-ketoesters or diketones forms the pyrazole ring. Subsequent functionalization includes:

- Amide coupling : Reacting the pyrazole carboxylic acid intermediate with benzylamines or substituted amines using coupling agents like EDCI/HOBt .

- Substituent introduction : Methoxy or halogen groups are added via nucleophilic substitution or palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) .

Example : A patent describes the synthesis of 5-(substituted benzylideneamino) derivatives via cyclization of hydrazide intermediates with POCl₃ at 120°C .

Q. How is structural characterization performed for this compound?

- Methodological Answer : Characterization combines spectral and analytical techniques:

- NMR (¹H/¹³C) : Assigns proton environments (e.g., methoxy at δ 3.8 ppm, aromatic protons at δ 6.8–7.5 ppm) and confirms substitution patterns .

- IR spectroscopy : Identifies amide C=O stretches (~1650–1700 cm⁻¹) and N-H bends (~3300 cm⁻¹) .

- Mass spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ ion at m/z 428 for C₂₄H₂₁N₃O₂) .

- X-ray crystallography : Resolves 3D conformation, as seen in studies of related pyrazole-carboxamides .

Q. What in vitro biological screening models are used to assess antifungal activity?

- Methodological Answer : Antifungal activity is tested against phytopathogens like Gibberella zeae and Fusarium oxysporum using:

- Agar dilution assays : Compounds are dissolved in DMSO and incorporated into PDA media at 100 µg/mL. Inhibition zones are measured after 72 hours .

- MIC (Minimum Inhibitory Concentration) : Determined via serial dilution, with positive controls (e.g., carboxin) for comparison .

Data Table :

| Compound | % Inhibition (G. zeae) | MIC (µg/mL) |

|---|---|---|

| 6a | 58% | 50 |

| 6b | 63% | 25 |

| Carboxin | 45% | 100 |

Q. What substituents enhance the compound’s solubility for pharmacological studies?

- Methodological Answer : Solubility is improved by:

Q. How are stability and reactivity assessed under physiological conditions?

- Methodological Answer : Stability studies include:

- pH-dependent degradation : Incubate in buffers (pH 1.2–7.4) at 37°C for 24h, followed by HPLC analysis .

- Thermal stability : TGA/DSC to detect decomposition above 200°C .

Reactivity is tested against oxidizers (e.g., H₂O₂) to identify hazardous byproducts (e.g., nitro derivatives) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) resolve contradictions in biological activity data?

- Methodological Answer : Contradictions arise from substituent positioning. For example:

- 3-Trifluoromethyl vs. 3-methoxy : CF₃ enhances antifungal activity (63% inhibition) but reduces solubility, while methoxy balances both .

- Benzyl vs. pyridinylmethyl : Pyridinyl improves kinase inhibition (CDK2 IC₅₀ = 12 nM) due to ATP-binding pocket interactions .

Strategy : Systematic substitution (e.g., positional isomer libraries) with molecular docking to prioritize targets .

Q. What computational methods predict binding modes with CDK2 or fungal targets?

- Methodological Answer : Use fragment-based docking (e.g., Glide SP/XP) with CDK2 crystal structures (PDB: 1H1S):

Q. How are pharmacokinetic properties optimized for in vivo studies?

- Methodological Answer : Optimize ADMET via:

- Microsomal stability : Incubate with liver microsomes; t₁/₂ > 60 min indicates CYP450 resistance .

- Plasma protein binding (PPB) : Use equilibrium dialysis; aim for PPB < 90% to ensure free fraction .

- Caco-2 permeability : Papp > 1 × 10⁻⁶ cm/s predicts oral bioavailability .

Case Study : AT7519 () reduced logP from 4.5 to 3.8 via methyl-to-fluorine substitution, improving AUC by 2.5× .

Q. What strategies address conflicting data in cytotoxicity vs. therapeutic efficacy?

- Methodological Answer : Mitigate toxicity via:

- Selective targeting : Compare IC₅₀ in cancer vs. normal cells (e.g., HeLa IC₅₀ = 0.8 µM vs. HEK293 IC₅₀ = 12 µM) .

- Prodrug design : Mask polar groups (e.g., ester prodrugs) to reduce off-target effects .

Data Analysis : Use selectivity indices (SI = IC₅₀(normal)/IC₅₀(cancer)); SI > 10 indicates therapeutic window .

Q. How do spectroscopic and crystallographic data inform polymorph screening?

- Methodological Answer :

Polymorphs are identified via: - PXRD : Compare experimental vs. simulated patterns (e.g., Form I peaks at 2θ = 12.4°, 15.7°) .

- DSC : Detect melting points (e.g., Form I: 178°C; Form II: 165°C) .

- Raman spectroscopy : Differentiate H-bonding networks (e.g., C=O shifts from 1680 to 1665 cm⁻¹) .

Impact : Form I shows 3× higher solubility than Form II in PBS (pH 7.4) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.